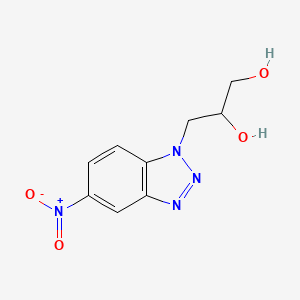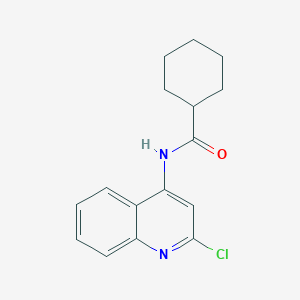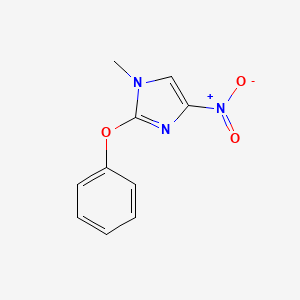
(R)-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is a complex organic compound that features a phosphonate group, an oxazolidinone ring, and a benzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Phosphonate Ester Formation: The final step involves the reaction of the oxazolidinone derivative with diethyl phosphite under suitable conditions to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzyl group or the phosphonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In organic synthesis, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism by which ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate esters, potentially inhibiting enzymes that utilize phosphate substrates.
相似化合物的比较
Similar Compounds
- ®-Diethyl (2-(4-methyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- ®-Diethyl (2-(4-phenyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
Uniqueness
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the phosphonate ester also provides a versatile scaffold for further functionalization.
属性
分子式 |
C16H22NO6P |
|---|---|
分子量 |
355.32 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H22NO6P/c1-3-22-24(20,23-4-2)12-15(18)17-14(11-21-16(17)19)10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3/t14-/m0/s1 |
InChI 键 |
AHINZAZIGFLFQL-AWEZNQCLSA-N |
手性 SMILES |
CCOP(=O)(CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)OCC |
规范 SMILES |
CCOP(=O)(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


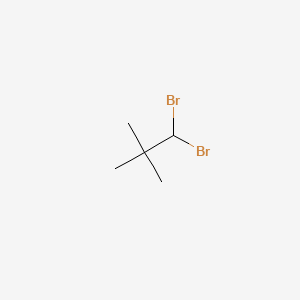
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
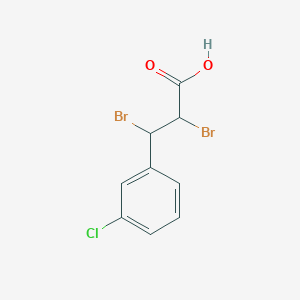
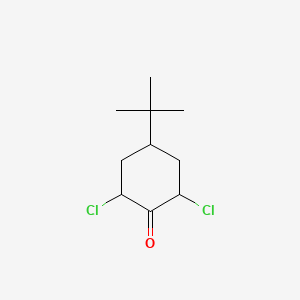
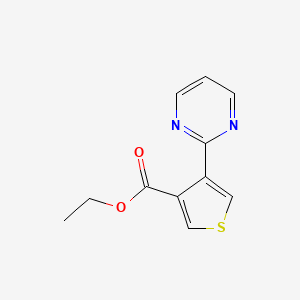
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
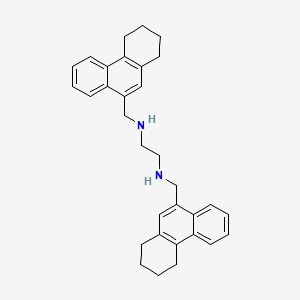
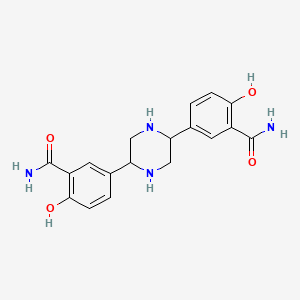
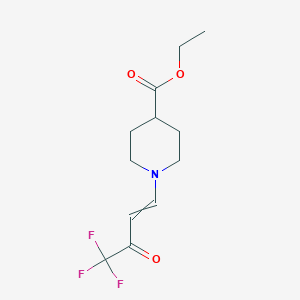
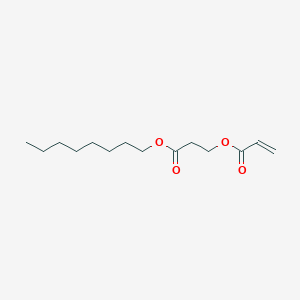
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
